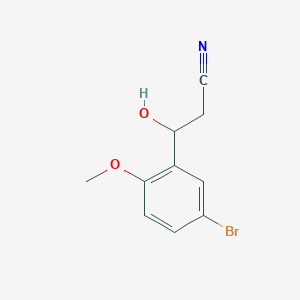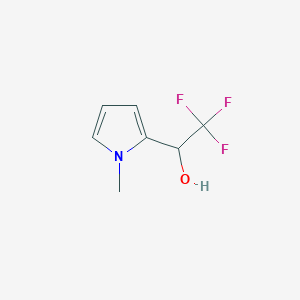
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol is an organic compound that belongs to the class of pyrroles It is characterized by the presence of a trifluoroethanol group attached to a methyl-substituted pyrrole ring
Métodos De Preparación
The synthesis of 1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as major products.
Substitution: The trifluoroethanol group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol involves its interaction with molecular targets and pathways within biological systems. The trifluoroethanol group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of specific biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparación Con Compuestos Similares
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol can be compared with other similar compounds, such as:
1-(1-Methyl-1H-pyrrole-2-yl)ethanol: This compound lacks the trifluoromethyl group, which can significantly alter its chemical and physical properties.
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroacetone: This compound has a ketone group instead of an alcohol group, leading to different reactivity and applications.
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethylamine: The presence of an amine group instead of an alcohol group can result in different biological activities and uses.
The uniqueness of this compound lies in its specific combination of a trifluoroethanol group with a methyl-substituted pyrrole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
70783-51-6 |
|---|---|
Fórmula molecular |
C7H8F3NO |
Peso molecular |
179.14 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(1-methylpyrrol-2-yl)ethanol |
InChI |
InChI=1S/C7H8F3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4,6,12H,1H3 |
Clave InChI |
ZVHCLQOIMPXYKI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



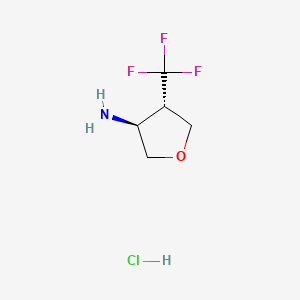
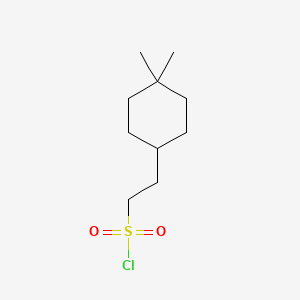
![Methanamine, N-[(4-bromophenyl)methylene]-](/img/structure/B13598217.png)

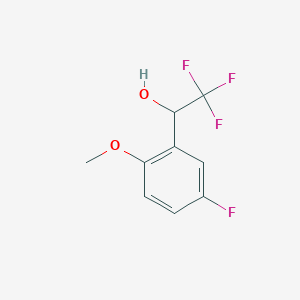

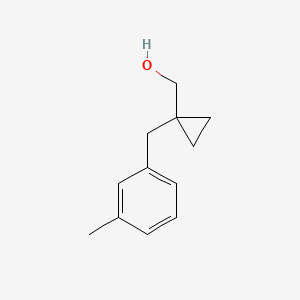
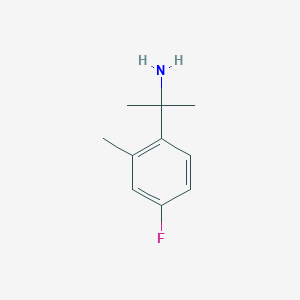
![3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid](/img/structure/B13598242.png)
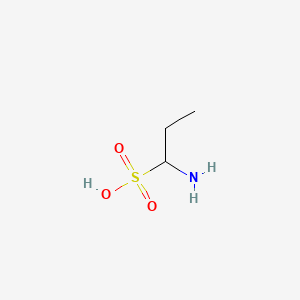

![1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one](/img/structure/B13598265.png)
